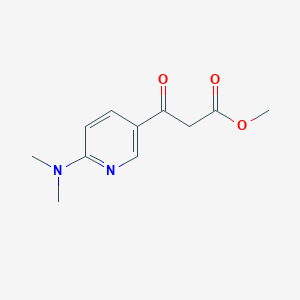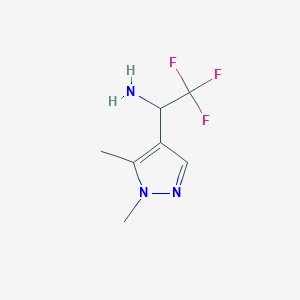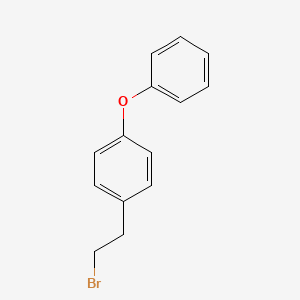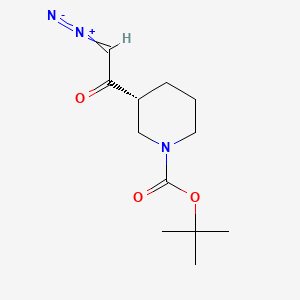
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dimethylamino group attached to the pyridine ring and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate typically involves the reaction of 3-(dimethylamino)pyridine with methyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and high purity of the final product.
化学反应分析
Types of Reactions
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- Methyl 3-(dimethylamino)pyridine-2-carboxylate
- Methyl 3-(dimethylamino)pyridine-4-carboxylate
- Ethyl 3-(dimethylamino)pyridine-3-carboxylate
Uniqueness
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate is unique due to the specific positioning of the dimethylamino group on the pyridine ring and the presence of the ester functional group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
methyl 3-[6-(dimethylamino)pyridin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10-5-4-8(7-12-10)9(14)6-11(15)16-3/h4-5,7H,6H2,1-3H3 |
InChI 键 |
KXSGTFFJZONPNF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=C(C=C1)C(=O)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















